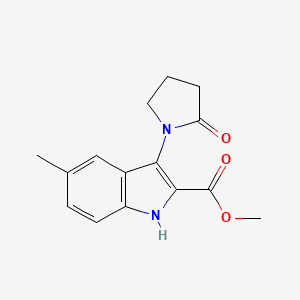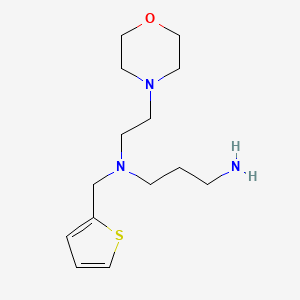
3-Cyano-6-phenyl-2-pyridinecarboxylic acid
Vue d'ensemble
Description
3-Cyano-6-phenyl-2-pyridinecarboxylic acid is an organic compound with the molecular formula C13H8N2O2 and a molecular weight of 224.21 . It is a derivative of pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Cyano-6-phenyl-2-pyridinecarboxylic acid consists of a pyridine ring attached to a phenyl group at the 6-position and a cyano group at the 3-position . The carboxylic acid group is attached to the 2-position of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-6-phenyl-2-pyridinecarboxylic acid include a predicted density of 1.37±0.1 g/cm3 and a predicted boiling point of 465.9±45.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Electric Field Mapping and Structure-Activity Relationships
Research on similar compounds to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid, like esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid, shows their potential in mapping electric fields and understanding structure-activity relationships. The electric-field mapping technique, applied in the study of these compounds, can provide insights into the charge distributions and molecular interactions, essential for predicting and explaining the biological activity of such compounds (Kumar, Bhattacharjee, & Mishra, 1992).
Synthesis and Cardiotonic Activity
The synthesis and cardiotonic activities of compounds related to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid have been a subject of interest. For instance, studies have synthesized esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and evaluated their cardiotonic activities, indicating the potential therapeutic applications of these compounds in cardiology (Mosti et al., 1992).
Antimicrobial Applications
In the field of antimicrobial research, novel compounds synthesized from 3-Cyano-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxo) pyridines, which are structurally related to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid, have been explored. These compounds have shown promising antibacterial activities against various bacterial strains, suggesting their potential as new antimicrobial agents (Rateb, El-Deab, & Abdou, 2013).
Solar Cell Applications
In the domain of renewable energy, derivatives of pyridinecarboxylic acids, akin to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid, have been investigated for their application in dye-sensitized solar cells (DSSCs). These studies focus on the development of efficient and stable organic dyes for DSSCs, highlighting the versatility of pyridinecarboxylic acid derivatives in energy-related applications (Misra et al., 2016).
Propriétés
IUPAC Name |
3-cyano-6-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-10-6-7-11(15-12(10)13(16)17)9-4-2-1-3-5-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTHPOFIRVAKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-phenyl-2-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)


![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)
![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)
![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

